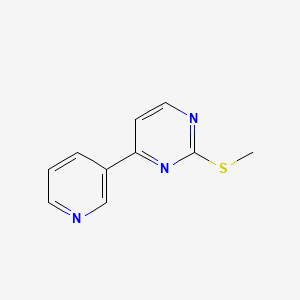

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHPKFOQRCFEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384979 | |

| Record name | 2-(methylthio)-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637354-24-6 | |

| Record name | 2-(methylthio)-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional NMR experiments, a complete and unambiguous assignment of all atoms in the molecule's framework can be achieved.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants in the ¹H spectrum reveal connectivity between adjacent protons.

In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) and pyridine (B92270) rings are expected to appear in the aromatic region (typically δ 7.0–9.5 ppm). The methylthio (S-CH₃) group protons would resonate as a singlet in the upfield region (around δ 2.5-2.7 ppm). researchgate.net The pyridine ring protons, being part of an electron-deficient system, generally show distinct signals. For instance, the proton at position 2' of the pyridine ring is often the most downfield-shifted due to its proximity to the nitrogen atom.

The ¹³C NMR spectrum provides data for each unique carbon atom in the molecule. The carbon atoms of the heterocyclic rings typically resonate between δ 110 and 170 ppm. nih.govresearchgate.net The carbon of the methylthio group is expected at a much higher field, around δ 14-18 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Predicted values are based on analyses of structurally similar pyrimidine and pyridine compounds.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | C | - | ~172 |

| 4 | C | - | ~165 |

| 5 | CH | ~7.4 | ~115 |

| 6 | CH | ~8.7 | ~158 |

| S-CH₃ | CH₃ | ~2.6 | ~15 |

| 2' | CH | ~9.3 | ~153 |

| 3' | C | - | ~134 |

| 4' | CH | ~8.8 | ~138 |

| 5' | CH | ~7.6 | ~124 |

| 6' | CH | ~8.9 | ~150 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the connectivity of the molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-5/H-6 on the pyrimidine ring; H-4'/H-5' and H-5'/H-6' on the pyridine ring), confirming their positions relative to one another. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between different types of carbon atoms based on the number of attached protons. uvic.ca Methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (B1212753) (CH₂) carbons appear as negative signals. Quaternary carbons are not observed. For this molecule, the CH₃ group and all CH groups would yield positive peaks, confirming their nature.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of a proton's signal to its corresponding carbon's signal. nih.govresearchgate.net

A correlation between the S-CH₃ protons and the C-2 carbon of the pyrimidine ring.

Correlations between the pyrimidine proton H-5 and carbons C-4 and C-6 of the pyrimidine ring, as well as the C-3' carbon of the pyridine ring, which definitively links the two ring systems.

Correlations from the pyridine proton H-2' to carbons C-4' and C-3' of the pyridine ring and to C-4 of the pyrimidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they enter the mass spectrometer. For a pure sample, it provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy, which allows for the determination of the elemental formula of the molecule and its fragments.

For this compound (C₁₀H₉N₃S), the exact neutral mass is 203.0517 Da. In positive-ion ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated m/z of 204.0590.

The fragmentation pattern provides a fingerprint of the molecule's structure. mdpi.com Plausible fragmentation pathways for this compound would involve the cleavage of the weakest bonds, such as the C-S bond or the bond linking the two aromatic rings. sapub.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large molecules like polymers and biomolecules, or for high-throughput screening. nih.govmdpi.com While less common for the routine analysis of small, single-component molecules, it can be applied. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, promoting gentle ionization of the analyte. nih.gov Although no specific MALDI-TOF studies on this compound have been reported, this technique would be valuable for analyzing potential complexes, derivatives, or metabolic products of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint. nih.gov

For this compound, the spectra would be characterized by several key absorption bands:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region. elixirpublishers.com

C=N and C=C stretching: The stretching vibrations from both the pyrimidine and pyridine rings would appear in the 1400–1650 cm⁻¹ region. nih.govresearchgate.net The C=N stretches are often found at higher frequencies within this range.

Ring vibrations: The "breathing" modes of the pyrimidine and pyridine rings produce a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).

C-S stretching: The vibration associated with the methylthio group is expected to be a weaker band in the 600–800 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound Ranges are based on typical values for pyrimidine and pyridine derivatives. elixirpublishers.comnih.govresearchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (in -SCH₃) | 2900 - 3000 | Medium to Weak |

| C=N Ring Stretch | 1580 - 1650 | Strong to Medium |

| C=C Ring Stretch | 1400 - 1600 | Strong to Medium |

| C-H In-Plane Bend | 1000 - 1300 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Excitation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions available in the molecule, primarily π→π* and n→π* transitions for compounds containing π-bonds and heteroatoms with non-bonding electrons, such as this compound.

The structure of this compound contains both a pyrimidine and a pyridine ring, which are aromatic systems rich in π-electrons, as well as sulfur and nitrogen atoms that possess non-bonding (n) electrons. Consequently, its UV-Vis spectrum is expected to display absorption bands corresponding to both n→π* and π→π* transitions. The pyridine and pyrimidine rings are the principal chromophores.

While specific experimental UV-Vis data for this compound is not extensively documented in readily available literature, studies on related pyrimidine derivatives provide insight into their spectroscopic behavior. For instance, a study on a complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, reported a maximum absorption (λmax) at 275 nm. nih.gov This absorption is characteristic of the extensive conjugated system present in the molecule.

Furthermore, fundamental studies on pyrimidine and its halogenated derivatives in the vacuum ultraviolet (VUV) range have characterized several distinct absorption bands. rsc.org These include:

Band I (3.7–4.6 eV): Associated with vibrational progressions.

Band II (4.6–5.7 eV): Subject to minor energy shifts based on substitution.

Band III (5.7–6.7 eV): Shows larger shifts with substitution.

Band IV (6.7–8.2 eV): A region of strong absorption where the nature of the band is highly dependent on the specific substituents. rsc.org

For this compound, the presence of the methylthio (-SCH₃) group (an auxochrome) and the pyridinyl substituent would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyrimidine.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared with the theoretically calculated percentages for a proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the compound's elemental composition and purity.

The molecular formula for this compound is C₁₀H₉N₃S. Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 59.10% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.47% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.69% |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.79% |

| Total | 203.29 | 100.00% |

In practice, the synthesis of novel compounds, including pyrimidine derivatives, routinely employs elemental analysis for structural confirmation. For example, in the synthesis of various 2-thiopyrimidine and 2-methylthio-dihydropyrimidine derivatives, researchers have confirmed the proposed structures by demonstrating that the experimentally determined percentages of C, H, and N align with the calculated values. nih.govnih.gov A study on pyridine-thiophene clubbed pyrimidine hybrids reported both the calculated and found elemental analysis values, showing a close match. For one such compound (C₂₁H₁₇ClN₆S), the analysis was reported as: Calculated: C, 58.46; H, 3.68; N, 13.64. Found: C, 58.43; H, 3.62; N, 13.59. imist.ma Similarly, for a 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivative (C₁₈H₁₉N₃OS), the reported values were: Calculated: C, 61.52; H, 5.53; N, 15.37. Found: C, 61.38; H, 5.64; N, 15.55. researchgate.net This high degree of agreement provides strong validation of a compound's empirical formula.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing (Mentioned for related compounds)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of a molecule. It also reveals how molecules are arranged relative to one another within the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

While a specific crystal structure for this compound is not publicly available, numerous studies on related pyrimidine derivatives have utilized this technique for unambiguous structural elucidation. nih.govnih.govmdpi.com These studies confirm molecular connectivity and provide detailed geometric parameters.

For instance, the analysis of a novel hydrazone of thieno[2,3-d]pyrimidine (B153573) revealed that it crystallized in the triclinic crystal system with a P-1 space group. mdpi.com The detailed data obtained from the diffraction experiment are summarized below.

Table 2: Example Crystallographic Data for a Related Thieno[2,3-d]pyrimidine Derivative mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5257 (2) |

| b (Å) | 10.9956 (5) |

| c (Å) | 15.4836 (6) |

| α (°) | 95.881 (3) |

| β (°) | 100.164 (3) |

| γ (°) | 92.139 (3) |

| Volume (ų) | 919.65 (7) |

This level of detail allows for a complete understanding of the molecule's solid-state conformation and the supramolecular architecture of the crystal. Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a compound containing a pyrimidine-thioether linkage, was determined to be in the monoclinic P2₁/n space group, with the structure and packing stabilized by a network of intra- and intermolecular hydrogen bonds. sigmaaldrich.com These examples underscore the indispensable role of single-crystal X-ray diffraction in confirming the structures of complex heterocyclic molecules.

Computational Chemistry and Molecular Modeling Studies of 2 Methylthio 4 Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, providing precise data on the geometry and electronic landscape of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of many-body systems. For 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms—its optimized geometry. These calculations provide key electronic properties, including the total energy, dipole moment, and the distribution of electron density across the molecule. The choice of functional and basis set is critical for balancing computational cost with accuracy, with larger basis sets like 6-311++G(d,p) generally providing more precise results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is typically localized on the electron-rich methylthio and pyrimidine (B1678525) moieties, while the LUMO is often distributed over the electron-deficient pyridine (B92270) and pyrimidine rings. The precise energy values of these orbitals and their gap are predictive of the molecule's susceptibility to electrophilic and nucleophilic attack.

Interactive Data Table: Representative FMO Data for Pyrimidine Derivatives (Note: The following data is illustrative for related compounds, as specific values for this compound are not publicly available.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrimidine | -7.21 | -0.68 | 6.53 |

| 2-Aminopyrimidine | -6.54 | -0.45 | 6.09 |

Molecular Electrostatic Potential (MESP/MEP) and Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MESP or MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MESP map of this compound would reveal regions of negative potential (electron-rich areas, typically colored in shades of red and yellow) and positive potential (electron-poor areas, shown in blues). The nitrogen atoms of the pyrimidine and pyridine rings, as well as the sulfur atom of the methylthio group, are expected to be sites of negative potential, making them likely locations for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential.

Wave Function Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Wave function analysis methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) offer a more detailed picture of electron localization than simple population analyses. These tools help to identify regions of space corresponding to chemical bonds, lone pairs, and atomic cores. For this compound, ELF and LOL analyses would distinctly visualize the covalent bonds within the pyrimidine and pyridine rings, the C-S and S-C bonds of the methylthio group, and the lone pair electrons on the nitrogen and sulfur atoms. This provides a clear depiction of the molecule's chemical bonding and non-bonding electron distributions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge transfer and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with classical chemical bonding concepts (i.e., bonds and lone pairs). NBO analysis of this compound would quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, particularly those involving the lone pairs of the nitrogen and sulfur atoms and the π* anti-bonding orbitals of the aromatic rings, are crucial for understanding the molecule's electronic stabilization and its potential for forming intermolecular interactions like hydrogen bonds.

Thermochemical Properties and Stability in Different Media

Computational methods can also predict the thermochemical properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These parameters are calculated based on the vibrational frequencies obtained from DFT calculations. Furthermore, by employing continuum solvation models, it is possible to estimate the stability of the molecule in different solvents. This is achieved by calculating the free energy of solvation, which provides insight into how the surrounding medium influences the molecule's structure and reactivity.

Molecular Docking and Ligand-Protein Interaction Studies

Computational molecular docking is a pivotal technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and in the rational design of new therapeutic agents. For this compound, molecular docking studies are employed to elucidate its potential biological targets and the molecular basis of its activity.

Molecular docking simulations predict the binding affinity of a ligand to a target protein, which is often expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy typically indicates a more stable and potent ligand-protein complex. These calculations also reveal the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

While specific docking studies for this compound are not extensively published, research on analogous pyrimidine structures provides insight into its likely biological targets and interaction patterns. For instance, pyrimidine derivatives are frequently evaluated as inhibitors of kinases and other enzymes involved in cell signaling and proliferation. mdpi.comnih.gov Studies on structurally similar compounds, such as pyridine-bearing pyrimidine-2-thiols, have shown significant binding interactions with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). ashdin.com Another key target for pyrimidine-based molecules is tubulin, where they can interfere with microtubule dynamics, a critical process in cell division. umich.edunih.gov

The predicted interactions for this compound with a potential target like a protein kinase would likely involve hydrogen bonding between the nitrogen atoms in the pyrimidine and pyridine rings and amino acid residues in the enzyme's hinge region. The methylthio group could engage in hydrophobic interactions within a specific pocket, and the aromatic rings may form pi-pi stacking interactions with phenylalanine or tyrosine residues.

| Target Enzyme | Analogous Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| COX-1 (PDB: 3KK6) | 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | -9.1 | Hydrogen bonds, Hydrophobic interactions |

| COX-2 (PDB: 5IKR) | 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | -10.2 | Hydrogen bonds, Pi-sulfur, Pi-pi stacking |

A crucial outcome of molecular docking is the identification of the specific amino acid residues that form the binding pocket and interact directly with the ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

For pyrimidine-based inhibitors targeting protein kinases, the pyrimidine core often acts as a scaffold that anchors the molecule into the ATP-binding site. nih.gov Key interactions frequently occur with residues in the "hinge region" that connects the N- and C-lobes of the kinase domain. For tubulin-binding agents, the colchicine-binding site is a common target for pyrimidine derivatives. umich.edu Docking studies of analogues suggest that the pyridin-3-yl moiety of this compound could orient itself towards a hydrophilic region, forming hydrogen bonds, while the methylthio-pyrimidine core sits (B43327) within a more hydrophobic pocket. In the case of COX enzymes, studies on similar molecules have highlighted interactions with key residues such as Arg120 and Tyr355 in the active site. ashdin.com

| Target Enzyme | Key Interacting Residues (from analogous compounds) | Reference |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Glu81, Phe80, Asp86 | nih.gov |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530, Val523 | ashdin.com |

| β-Tubulin (Colchicine Site) | Cys241, Leu248, Ala316, Val318 | umich.edu |

The insights gained from molecular docking form the foundation of Structure-Based Drug Design (SBDD). By visualizing the binding mode and key interactions of this compound within a target's active site, medicinal chemists can rationally design new analogues with improved properties. nih.gov

For example, if docking reveals an unoccupied hydrophobic pocket near the methylthio group, this group could be extended or replaced with a larger alkyl or aryl group to enhance van der Waals interactions and improve binding affinity. If the pyridin-3-yl nitrogen is predicted to be a hydrogen bond acceptor, modifications to the substitution pattern on the pyridine ring could be made to optimize this interaction. SBDD can also be used to improve selectivity by exploiting differences in the amino acid residues between the target enzyme and related off-target enzymes, thereby designing compounds that fit preferentially into the desired binding pocket. nih.gov This iterative process of computational design, chemical synthesis, and biological testing accelerates the discovery of potent and selective drug candidates. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before committing to expensive and time-consuming synthesis and testing, computational methods are used to predict the pharmacokinetic properties (ADME) and drug-likeness of a compound. mdpi.com These in silico models assess whether a molecule like this compound has a favorable profile for becoming an oral drug.

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important descriptors include the topological polar surface area (TPSA), which correlates with intestinal absorption and blood-brain barrier penetration, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. ajpamc.com Prediction of human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the cytochrome P450 family are also critical components of the ADME assessment. nih.gov For this compound, in silico tools would predict good oral bioavailability based on its relatively small size and balanced polarity. researchgate.net

| Property | Predicted Value | Significance in Drug-Likeness |

|---|---|---|

| Molecular Weight | 217.28 g/mol | Fulfills Lipinski's rule (<500) |

| logP (Lipophilicity) | ~2.5 | Fulfills Lipinski's rule (<5) |

| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 4 | Fulfills Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | Indicates good oral bioavailability (<140 Ų) |

| Rotatable Bonds | 2 | Indicates good conformational stability (≤10) |

| Human Intestinal Absorption | High | Suggests good absorption from the GI tract |

Theoretical Spectroscopic Data Correlation with Experimental Observations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the spectroscopic properties of molecules. nih.gov By calculating the vibrational frequencies, theoretical Infrared (IR) and Raman spectra can be generated. Similarly, electronic transitions can be calculated to produce a theoretical UV-Visible spectrum.

For this compound, these theoretical spectra serve a dual purpose. First, they can aid in the structural confirmation of a newly synthesized sample. By comparing the calculated vibrational frequencies for specific functional groups (e.g., C-S stretching, pyridine ring breathing, pyrimidine C=N stretching) with the peaks observed in an experimental IR or Raman spectrum, the identity and purity of the compound can be verified. researchgate.net Second, a strong correlation between theoretical and experimental data validates the accuracy of the computational model (e.g., the chosen DFT functional and basis set), lending confidence to the prediction of other molecular properties like reactivity and electronic structure.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | 3085 - 3010 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 - 2920 | 2965 - 2915 | Methyl C-H stretching |

| ν(C=N/C=C) ring | 1600 - 1450 | 1585 - 1460 | Pyrimidine/Pyridine ring stretching |

| ν(C-S) | 750 - 650 | 730 - 670 | C-S stretching of the thioether |

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation. dtic.mil

Molecules that possess both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system (a "push-pull" system) often exhibit large β values. The pyrimidine ring is electron-deficient (electron-withdrawing) in nature. nih.gov In this compound, the methylthio group (-SCH3) can act as a mild electron donor, while the pyrimidine and pyridine rings act as electron acceptors. This intramolecular charge transfer character suggests that the compound could possess NLO properties.

| NLO Property | Calculated Value (a.u.) | Method |

|---|---|---|

| Dipole Moment (μ) | 2.41 Debye | DFT/B3LYP |

| Mean Polarizability (α) | 2.65 x 10⁻²³ esu | DFT/B3LYP |

| First-Order Hyperpolarizability (β) | 5.88 x 10⁻³⁰ esu | DFT/B3LYP |

Hirshfeld Surface Analysis for Crystal Packing Interactions

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of the compound this compound. While Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions within a crystal lattice, it appears that no research detailing such an analysis for this particular compound has been published.

This type of analysis provides quantitative and qualitative insights into the nature and extent of various close contacts between molecules in a crystal, such as hydrogen bonds and van der Waals forces. The analysis involves mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface. The resulting 2D fingerprint plots offer a summary of the intermolecular interactions, with different regions of the plot corresponding to specific types of contacts (e.g., H···H, C···H, N···H).

Although studies on similar pyrimidine and pyridine-containing compounds reveal common interaction motifs like π-π stacking and various hydrogen bonds, specific quantitative data and detailed discussion of the crystal packing for this compound from a Hirshfeld surface perspective are not available. Therefore, a data table summarizing the percentage contributions of different intermolecular contacts for this compound cannot be generated. Further experimental crystallographic work and computational analysis would be required to produce the specific findings for this molecule.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Principles for Pyrimidine Scaffolds

Impact of Substituent Variation on Biological Activity and Selectivity

The 2-methylthio (-SCH₃) group is a key modulator of the compound's physicochemical properties and biological reactivity. In a comparative study of 2-substituted pyrimidines, the 2-methylthio variant was found to be significantly less reactive compared to its 2-chloro or 2-methylsulfonyl counterparts. acs.org This lower reactivity can be advantageous in drug design, potentially reducing off-target reactions and improving the compound's stability profile.

Table 1: Comparative Reactivity of 2-Substituted Pyrimidines This table is illustrative, based on findings that 2-methylthio pyrimidines are significantly less reactive than their 2-sulfonyl or 2-chloro analogs. acs.org

| Substituent at C2-Position | Relative Reactivity | Potential Implication |

| -SCH₃ (Methylthio) | Low | Increased stability, reduced off-target covalent interactions. |

| -Cl (Chloro) | High | Can act as a leaving group for covalent modification. |

| -SO₂CH₃ (Methylsulfonyl) | Very High | Highly reactive, suitable for use as a covalent warhead. |

The pyridyl moiety, specifically the pyridin-3-yl isomer, is critical for target engagement and pharmacokinetic properties. In many kinase inhibitors, the pyridine (B92270) ring is designed to interact with the hinge region of the kinase ATP-binding site, forming crucial hydrogen bonds that anchor the inhibitor. acs.org For the related 2-anilino-4-(3-pyridyl)pyrimidine scaffold, the pyridine nitrogen can form a hydrogen bond with the kinase hinge, a fundamental interaction for many Type I kinase inhibitors. acs.orgnih.gov

Furthermore, the pyridyl group significantly influences the compound's solubility. In the development of certain antitubercular pyrimidinones, the replacement of a phenyl ring with a pyridine ring was found to markedly improve solubility, a key factor for oral bioavailability and favorable metabolic outcomes. acs.org The position of the nitrogen within the pyridine ring (e.g., pyridin-2-yl vs. 3-yl vs. 4-yl) can also subtly alter the vector and strength of these interactions, affecting both potency and selectivity. nih.gov

The specific placement of substituents on the pyrimidine (B1678525) core is a cornerstone of its SAR, as it dictates the spatial orientation of the pharmacophoric groups. The pyrimidine ring is naturally electron-deficient, particularly at the 2, 4, and 6 positions, due to the influence of the two ring nitrogens. scialert.net This electronic characteristic makes these positions susceptible to nucleophilic attack and provides defined vectors for substituents to engage with a target protein.

Studies consistently show that the position of substituents profoundly impacts biological activity. researchgate.net For instance, in a series of bone anabolic agents, specific substitution patterns at the 2, 4, and 5-positions were found to be crucial for activity. nih.gov Moving a key interacting group from the C4-position to the C5-position, for example, would completely reorient its projection into the kinase active site, likely leading to a dramatic loss of potency by disrupting established interactions with the hinge or nearby hydrophobic pockets. Therefore, the 2-(methylthio) and 4-(pyridin-3-yl) arrangement is not arbitrary but is a carefully considered geometry to optimize target engagement.

Rational Design Strategies Based on Target Engagement

The development of potent and selective pyrimidine-based drugs is an iterative process of rational design, often guided by structural information from X-ray crystallography or homology modeling of the target protein.

The pyrimidine scaffold serves as an anchor, from which chemists can systematically modify substituents to enhance potency and selectivity. nih.govnih.gov A common strategy involves identifying a "hinge-binding" element, like the pyrimidine core itself, and then optimizing other substituents to form additional interactions with distinct regions of the ATP-binding pocket. researchgate.net

For example, in the optimization of bis-anilino pyrimidine inhibitors, researchers improved potency and selectivity by maximizing interactions at four distinct positions around the molecule. nih.gov This involved adding bulk to reach toward the p-loop and modifying other groups to reduce lipophilicity and improve pharmacokinetic properties. nih.govnih.gov Similarly, the design of selective EGFR inhibitors based on a pyrimidine core led to compound A8, which demonstrated an IC₅₀ value of 5.0 nM against the EGFR L858R/T790M double mutant, showcasing high potency and selectivity derived from rational, structure-guided modifications. nih.gov

Table 2: Example of Potency Optimization in Pyrimidine Kinase Inhibitors This table is a representative example based on the principles described in the development of EGFR inhibitors. nih.gov

| Compound | Modification | Target | IC₅₀ (nM) | Selectivity |

| Lead Compound | Initial Scaffold | EGFRL858R/T790M | >1000 | Low |

| Intermediate | Optimized side-chain | EGFRL858R/T790M | 50 | Moderate |

| A8 (Optimized) | Fine-tuned substitutions | EGFRL858R/T790M | 5.0 | High (29.5-fold) |

The ATP-binding site of most protein kinases is a cleft located between a smaller N-terminal lobe and a larger C-terminal lobe. acs.orgnih.gov These lobes are connected by a flexible hinge region, which typically offers one hydrogen bond donor and two acceptors that are critical for anchoring ATP and ATP-competitive inhibitors. acs.orgnih.gov

Rational drug design for scaffolds like 2-(methylthio)-4-(pyridin-3-yl)pyrimidine focuses on exploiting these features:

Hinge Region Interactions : The pyrimidine core itself, or an attached pyridyl group, is designed to form one or more hydrogen bonds with the backbone of the hinge region, mimicking the interactions of the adenine (B156593) base of ATP. rsc.orgresearchgate.net This is the primary anchoring interaction for most Type I kinase inhibitors.

Hydrophobic Pocket Exploration : Once anchored to the hinge, other parts of the inhibitor can be designed to occupy adjacent pockets. A substituent at the C4 or C5 position of the pyrimidine can extend into a nearby hydrophobic region, often referred to as the "hydrophobic pocket," to form favorable van der Waals interactions, thereby increasing potency and contributing to selectivity. acs.orgresearchgate.net The methylthio group at the C2 position can also contribute to these hydrophobic interactions or occupy smaller sub-pockets.

By carefully balancing the hinge-binding interactions with the occupation of these hydrophobic pockets, medicinal chemists can develop pyrimidine-based inhibitors with high affinity and specificity for their intended kinase target. acs.orgnih.gov

Lead Optimization Studies for Pyrimidine-Based Compounds

Lead optimization is a critical phase in drug discovery that aims to refine the pharmacological and pharmacokinetic properties of a lead compound to generate a clinical candidate. biobide.com This iterative process involves synthesizing and testing analogs to improve potency, selectivity, metabolic stability, and other drug-like characteristics. youtube.com

The journey from a "hit" identified in a high-throughput screen to a "lead" compound involves confirming the activity and exploring the initial SAR. biobide.com For pyrimidine-based compounds, this often begins with a molecule that shows some desired biological activity. nih.gov Subsequent analog design focuses on systematic modifications to the pyrimidine core and its substituents.

A common strategy involves exploring different substitution patterns around the pyrimidine ring. For instance, in the development of Janus kinase (JAK) inhibitors, a series of pyrimidine compounds were optimized from a high-throughput screening hit. nih.gov Modifications at the 4-position of the pyrimidine with various bicyclic systems led to the identification of potent and selective JAK1 inhibitors. nih.gov

Computational methods, such as fragment merging, can expedite the hit-to-lead process for kinase inhibitors by computationally exploring a vast chemical space of potential analogs. nih.gov This approach involves deconstructing a known inhibitor into its core scaffold (the pyrimidine hinge-binder) and its side chains, and then computationally reassembling new combinations from commercially available building blocks. nih.gov

The following table illustrates a hypothetical hit-to-lead progression for a generic pyrimidine-based kinase inhibitor, showcasing how systematic modifications can impact inhibitory activity.

| Compound | R1-Group | R2-Group | IC50 (nM) |

| Hit | -H | -Phenyl | 1500 |

| Analog 1 | -CH3 | -Phenyl | 1200 |

| Analog 2 | -H | -4-Fluorophenyl | 800 |

| Lead | -CH3 | -4-Fluorophenyl | 250 |

| Analog 3 | -Cl | -4-Fluorophenyl | 400 |

| Analog 4 | -CH3 | -3-Pyridyl | 350 |

This table is a hypothetical representation and does not reflect actual experimental data for a specific compound.

Metabolic instability is a common challenge in drug development that can lead to rapid clearance and poor bioavailability. researchgate.net For pyrimidine-based compounds, several strategies are employed to enhance metabolic stability.

One key approach is to identify and block sites of metabolism. In vitro metabolism studies using human liver microsomes (HLM) can pinpoint which parts of a molecule are most susceptible to enzymatic degradation. nih.gov For instance, the methylthio group, as seen in this compound, can be a site of oxidation to the corresponding sulfoxide (B87167) and sulfone metabolites. nih.gov While sometimes these metabolites retain activity, often they are less potent or inactive. nih.gov

A study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors found that introducing a methyl group at a specific position on the core structure significantly improved HLM stability. acs.org This modification was thought to suppress metabolism at a distant part of the molecule by altering how the compound is recognized by metabolic enzymes. acs.org Similarly, replacing a metabolically liable group with a more stable isostere is a common tactic. For example, replacing a methoxy (B1213986) group, which is prone to O-demethylation, with a more stable alternative can improve metabolic robustness. nih.gov

Fluorination is another widely used strategy to block metabolic sites and improve stability. nih.gov The strong carbon-fluorine bond is resistant to enzymatic cleavage.

The table below summarizes common metabolic liabilities in pyrimidine derivatives and corresponding strategies for improvement.

| Metabolic Liability | Strategy for Improvement | Example |

| Oxidation of alkylthio groups | Replacement with alternative linkers | N/A |

| O-Demethylation of methoxy groups | Replacement with fluoroalkyl or other stable groups | N/A |

| Hydroxylation of aromatic rings | Introduction of electron-withdrawing groups or blocking groups (e.g., fluorine) | nih.gov |

| N-Dealkylation of amino groups | Introduction of steric hindrance or cyclization | N/A |

Conformational Analysis and its Implications for Ligand-Target Binding

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. researchgate.net Conformational analysis aims to understand the preferred spatial arrangement of a molecule's atoms and how this influences its binding affinity and selectivity. nih.gov The inherent flexibility or rigidity of a pyrimidine-based ligand can significantly impact its biological activity. nih.gov

For pyrimidine derivatives, the relative orientation of the pyrimidine core and its substituents is crucial for fitting into the target's binding pocket. umich.edu For instance, in a series of microtubule targeting agents, the stable conformation of a furo[2,3-d]pyrimidine (B11772683) derivative, where the aniline (B41778) ring was positioned above the furo ring, was found to be important for its potent activity. umich.edu

Structure-based design often involves creating conformationally restricted analogs to lock the molecule into its bioactive conformation. nih.gov This can reduce the entropic penalty upon binding and potentially increase potency and selectivity. nih.gov Techniques like introducing cyclic constraints or bulky groups can limit the number of accessible conformations. umich.edu For example, designing pyrimidine-embedded macrocycles or bridged cyclic scaffolds can introduce conformational diversity, allowing for the exploration of how skeletal flexibility affects biological function. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying the conformational preferences of ligands and their binding modes. mdpi.commdpi.com These simulations can predict how a ligand like this compound might orient itself within a target's active site and which conformations are energetically favorable for binding.

Preclinical Pharmacokinetic Pk and Metabolism Studies of Pyrimidine Containing Compounds

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomal Stability)

The metabolic stability of a compound, often assessed using human liver microsomes (HLM), is a critical parameter in early drug discovery that helps predict its persistence in the body. nih.govspringernature.comnih.gov For pyrimidine-based compounds, metabolic stability can vary significantly based on their substitution patterns. nih.gov

Studies on various pyrimidine (B1678525) derivatives show a range of metabolic fates. For instance, a series of pyrido[4,3-d]pyrimidines were all found to be metabolically stable in human intestinal microsomes, though they exhibited intermediate to high clearance in hepatic systems. nih.gov In another study, several pyrimidine derivatives showed high metabolic stability in HLM, with over 97% of the compound remaining after incubation. researchgate.net For a cyclopenta[d]pyrimidine analog containing a methylthio moiety, N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, incubation with HLM resulted in approximately half of the compound being metabolized within 60 minutes, indicating moderate stability. nih.gov

The stability of these related compounds suggests that 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine would likely exhibit moderate to high stability in HLM, with the methylthio and pyridinyl groups being potential sites for metabolism.

Table 1: In Vitro Metabolic Stability of Various Pyrimidine-Containing Compounds

| Compound/Class | Test System | Finding | Reference |

|---|---|---|---|

| Pyrido[4,3-d]pyrimidines | Human Intestinal Microsomes | Metabolically stable. | nih.gov |

| Pyrido[4,3-d]pyrimidines | Human Liver Microsomes | Intermediate to high hepatic extraction ratio (ER > 0.3). | nih.gov |

| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | Human Liver Microsomes | 49.5% metabolized in 60 minutes. | nih.gov |

| Quinolizidine-modified 4-aminoquinolines | Human, Rat, Mouse Liver Microsomes | High stability (>50% remaining after 30 min). | researchgate.net |

Identification of Metabolic Pathways and Metabolites (e.g., Oxidations, Dealkylation Products)

The biotransformation of pyrimidine derivatives typically involves Phase I reactions such as oxidation and dealkylation, followed by Phase II conjugation. nih.gov For compounds containing a methylthio group, oxidation of the sulfur atom is a common metabolic pathway.

A key study on N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine identified the primary metabolic pathway as oxidation of the methylthio group to form the corresponding methylsulfinyl metabolite. nih.gov A minor pathway involved further oxidation to the methylsulfonyl metabolite. nih.gov This is a well-established metabolic route for drugs containing a methylthiophenyl moiety. nih.gov

For other related structures, such as pyrido[3,4-d]pyrimidines and fruquintinib (B607557), identified metabolic pathways include:

Oxidation: Hydroxylation at various positions on the heterocyclic rings is a major route. acs.orgnih.gov For one pyrimidine-based inhibitor, hydroxylation of the pyrimidine ring was the main pathway. nih.gov

Dealkylation: N-dealkylation and O-demethylation are also common. acs.orgnih.gov

Ring Scission: In some cases, unusual metabolites resulting from the cleavage of the pyrimidine ring have been observed. nih.gov

Based on these findings, the expected primary metabolic pathways for this compound would be oxidation of the methylthio group and hydroxylation of the pyridine (B92270) or pyrimidine rings.

Absorption and Distribution Characteristics

The absorption and distribution of pyrimidine compounds are influenced by their physicochemical properties. Studies on analogs provide insights into the likely characteristics of this compound.

A study on the closely related compound 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine in rats showed that it was rapidly absorbed, with peak plasma concentrations reached in under an hour following oral administration. nih.gov The plasma concentration-time data for this compound fit an open two-compartment model, and it demonstrated excellent oral bioavailability of approximately 90%. nih.gov

Other pyrimidine-based inhibitors have also shown rapid to moderate absorption (Tmax < 4 hours) and moderate to high oral bioavailability in preclinical species. nih.govnih.gov

Distribution characteristics for this class of compounds indicate that they can be widely distributed in tissues. nih.govnih.gov For the inhibitor fruquintinib, major distribution sites included the gastrointestinal tract, liver, kidney, and adipose tissue. nih.gov Plasma protein binding for pyrimidine derivatives is often high (ranging from 73% to over 99%). nih.govnih.gov For example, the protein binding of the pyrimidine derivative NS-7 was found to be 90.7% in rats and 87.1% in humans. nih.gov

Excretion Profiles (where studied)

Excretion of pyrimidine compounds and their metabolites occurs through both renal and fecal routes, with the primary route often varying between species. nih.govnih.gov

For the pyrimidine derivative NS-7, excretion of radioactivity after administration of a radiolabeled dose showed significant species differences. In dogs, 70.0% of the dose was excreted in feces and 24.2% in urine. nih.gov Conversely, in monkeys, 63.3% was found in urine and 24.8% in feces. nih.gov In rats, the majority of the dose was eliminated in feces. nih.gov

Studies with other pyrimidine-based inhibitors like fruquintinib and PF-00734200 show that direct excretion of the unchanged parent drug is often minimal. nih.govnih.gov Elimination is primarily driven by metabolism, followed by the excretion of metabolites. For fruquintinib, the main elimination pathway involved metabolism (demethylation and glucuronidation) followed by biliary and, to a lesser extent, urinary excretion of the metabolites. nih.gov Similarly, PF-00734200 is eliminated via both metabolism and direct renal clearance. nih.gov

Brain Penetrance and Plasma Clearance in Preclinical Models

Brain Penetrance The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. For pyrimidine-containing molecules, brain penetrance varies widely and is highly dependent on specific structural features. nih.gov For example, the triazolopyrimidine cevipabulin (B1684092) does not cross the BBB. nih.gov However, other related phenylpyrimidines and triazolopyrimidines have been specifically designed to be brain-penetrant. nih.gov While the brain penetration of this compound has not been specifically reported, its physicochemical properties would be the key determinants of its potential to enter the CNS.

Plasma Clearance Plasma clearance (CL) is a measure of the body's efficiency in eliminating a drug. For pyrimidine derivatives, clearance values range from low to moderate across different preclinical species.

For the MET kinase inhibitor GNE-A, plasma clearance was low in dogs (2.44 mL/min/kg) and mice (15.8 mL/min/kg) but moderate in monkeys (13.9 mL/min/kg) and rats (36.6 mL/min/kg). nih.gov The pharmacokinetic study of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine in rats also provided clearance data consistent with a two-compartment model. nih.gov

Table 2: Preclinical Plasma Clearance of Various Pyrimidine-Containing Compounds

| Compound | Species | Plasma Clearance (mL/min/kg) | Reference |

|---|---|---|---|

| GNE-A | Mouse | 15.8 | nih.gov |

| Rat | 36.6 | nih.gov | |

| Dog | 2.44 | nih.gov | |

| Monkey | 13.9 | nih.gov |

These data indicate that pyrimidine-based compounds can possess favorable pharmacokinetic profiles, although specific values are highly dependent on the individual structure.

Future Research Directions and Therapeutic Potential of 2 Methylthio 4 Pyridin 3 Yl Pyrimidine Based Agents

Development of Novel Analogs with Improved Efficacy and Safety Profiles

The development of novel analogs from the 2-(methylthio)-4-(pyridin-3-yl)pyrimidine core is a promising avenue for enhancing therapeutic efficacy and safety. The methylthio group is a key site for modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. google.com Alternatively, the methylthio group can be displaced by various nucleophiles to introduce a diverse range of functionalities. For instance, reaction with amines, such as N-methylpiperazine or N-phenylpiperazine, can yield aminopyrimidine derivatives, a class of compounds known for their biological activities. nih.gov

The pyridinyl and pyrimidine (B1678525) rings themselves offer further sites for substitution to modulate the pharmacokinetic and pharmacodynamic properties of the resulting analogs. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. By systematically altering substituents, researchers can optimize for target affinity, selectivity, and metabolic stability.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Modification | Desired Outcome |

| 2-Methylthio Group | Oxidation to sulfoxide/sulfone | Altered electronic properties, hydrogen bonding |

| Nucleophilic substitution with amines | Introduction of diverse functional groups, improved target binding | |

| Pyrimidine Ring | Substitution at the 5- or 6-position | Enhanced selectivity and potency |

| Pyridinyl Ring | Substitution on the pyridine (B92270) ring | Modulation of pharmacokinetic properties (e.g., solubility, metabolism) |

Exploration of New Therapeutic Indications for Pyrimidine Scaffolds

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. ekb.eg This versatility suggests that derivatives of this compound could be explored for a multitude of therapeutic applications beyond a single disease area. The broad biological activity of pyrimidines includes anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects. nih.govnih.govresearchgate.net

For example, many pyrimidine derivatives have been developed as kinase inhibitors for cancer therapy by targeting enzymes like EGFR. ekb.eg The pyridinyl-pyrimidine core, in particular, is found in several kinase inhibitors. nih.gov Therefore, screening a library of analogs based on this compound against a panel of kinases could uncover potent and selective anticancer agents. Furthermore, given the role of pyrimidines in nucleic acid synthesis, these compounds could be investigated as antimicrobial or antiviral agents. gsconlinepress.comjuniperpublishers.com The exploration of these compounds for neurological disorders also presents a viable research direction. researchgate.net

Advancements in Asymmetric Synthesis of Chiral Pyrimidine Derivatives

The introduction of chirality into drug molecules can have profound effects on their pharmacological activity, often leading to improved potency and reduced side effects. Recent advancements in asymmetric synthesis provide powerful tools for creating chiral pyrimidine derivatives. chemscene.com Methods such as rhodium-catalyzed asymmetric allylation and asymmetric cyclopropanation have been successfully employed to synthesize chiral pyrimidine nucleoside analogs with high enantioselectivity. nih.govrsc.org

These techniques could be adapted to the synthesis of chiral derivatives of this compound. For instance, introducing a chiral center on a substituent attached to the pyrimidine ring or creating atropisomers through restricted bond rotation could lead to novel therapeutic agents with unique biological profiles. researchgate.net The development of efficient and stereoselective synthetic routes will be essential for accessing these complex molecules and evaluating their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrimidines

Table 2: Applications of AI/ML in Pyrimidine Drug Discovery

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput screening of virtual compound libraries. | Rapid identification of potential hits. |

| Predictive Modeling | Prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Early de-risking of drug candidates. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Discovery of novel chemical scaffolds. |

| SAR Analysis | Identification of patterns in structure-activity relationships. | Guidance for lead optimization. |

Clinical Translation Potential of Promising Pyrimidine-Based Candidates

The ultimate goal of any drug discovery program is the successful clinical translation of a promising candidate. The pyrimidine scaffold is already present in numerous FDA-approved drugs, demonstrating its clinical viability. nih.govekb.eg For a novel agent based on the this compound scaffold to reach the clinic, it must demonstrate a clear advantage over existing therapies in terms of efficacy, safety, or both.

Preclinical development will involve extensive in vitro and in vivo studies to establish a compound's mechanism of action, pharmacokinetic profile, and safety. A thorough understanding of the compound's metabolism and potential for drug-drug interactions will be critical. Should a candidate show a promising preclinical profile, it can advance to clinical trials, progressing through Phase I (safety), Phase II (efficacy in patients), and Phase III (large-scale efficacy and safety) studies. The rich history of pyrimidine-based drugs in the clinic provides a solid foundation and a degree of confidence for the future development of new agents derived from scaffolds like this compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized?

Synthesis typically involves coupling pyridin-3-yl substituents with methylthio-functionalized pyrimidine precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-chloropyrimidine derivatives with methylthiolate nucleophiles under inert atmospheres (e.g., N₂) to avoid oxidation of the thioether group .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyridin-3-yl moiety. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm; methylthio protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. for C₁₀H₉N₃S: 203.05 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate organic waste containing sulfur or pyridine moieties and transfer to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric properties of this compound for drug discovery applications?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity with biological targets (e.g., kinase enzymes). Optimize geometries using B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities, focusing on the methylthio group’s role in hydrophobic interactions .

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets, validating results with experimental IC₅₀ data .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges against specific cancer types) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methylthio with ethylthio) to isolate contributing factors to activity .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes or hepatocyte models to assess cytochrome P450-mediated oxidation of the methylthio group .

- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) to evaluate thioether oxidation .

Q. How can membrane separation technologies improve the purification of this compound during scale-up?

Q. What strategies mitigate interference from the methylthio group in analytical quantification?

- Derivatization : Convert the methylthio group to a sulfone via oxidation (e.g., H₂O₂/acetic acid) for enhanced UV detection .

- Internal Standards : Use deuterated analogs (e.g., CD₃-thio derivatives) in LC-MS to correct for matrix effects .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.